2-(2-Aminoethyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminoethyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that belongs to the class of isoindolones This compound is characterized by its unique structure, which includes an isoindolone core with an aminoethyl and phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted benzaldehyde with an amino acid derivative can lead to the formation of the isoindolone ring. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The industrial process may also incorporate purification steps such as crystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindolone derivatives.
Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various substituted isoindolones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-isoindolones, while reduction can produce hydroisoindolones. Substitution reactions can lead to a variety of substituted isoindolone derivatives.
Scientific Research Applications
2-(2-Aminoethyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminoethyl hydrogen sulfate
- Ethanolamine
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
Uniqueness
Compared to similar compounds, 2-(2-Aminoethyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one is unique due to its isoindolone core structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
13449-96-2 |
---|---|
Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-(2-aminoethyl)-3-phenyl-3H-isoindol-1-one |
InChI |
InChI=1S/C16H16N2O/c17-10-11-18-15(12-6-2-1-3-7-12)13-8-4-5-9-14(13)16(18)19/h1-9,15H,10-11,17H2 |
InChI Key |
VQAVUIROSCIYKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)N2CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.